molecular formula C3H7NO5 B1204587 Glycerol-2-nitrate CAS No. 620-12-2

Glycerol-2-nitrate

Cat. No.: B1204587
CAS No.: 620-12-2
M. Wt: 137.09 g/mol
InChI Key: QYZBMMOLPVKAPU-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Glycerol-2-nitrate, also known as glyceryl trinitrate or nitroglycerin, primarily targets the smooth muscle cells in the body . These cells are found in various parts of the body, including the walls of blood vessels. The compound’s role is to cause relaxation of these smooth muscle cells, leading to vasodilation, or widening of the blood vessels .

Mode of Action

This compound acts as a prodrug, which means it is converted into its active form within the body . It is metabolized by mitochondrial aldehyde dehydrogenase in smooth muscle cells to produce nitric oxide (NO), a potent vasodilator . This results in the relaxation of the smooth muscle cells and dilation of both arteries and veins .

Biochemical Pathways

The conversion of this compound into its active form involves several biochemical pathways. One of these is the denitration pathway, where the nitrate groups in the compound are reduced to produce nitric oxide . This process is facilitated by various enzymes, including glycerol dehydratase . The production of nitric oxide then triggers further biochemical reactions that lead to the relaxation of smooth muscle cells and vasodilation .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by significant intra- and inter-individual variability . After administration, it is rapidly metabolized in the liver and other sites, including red blood cells and the vascular wall . The half-life of elimination is approximately 3 minutes . The metabolites of this compound, including 1,2-glyceryl dinitrate and 1,3-glyceryl dinitrate, are excreted in the urine .

Result of Action

The primary result of this compound’s action is the dilation of blood vessels, which can help to alleviate conditions such as angina pectoris, heart failure, and hypertension . By relaxing the smooth muscle cells in the walls of the arteries and veins, it reduces the resistance to blood flow and decreases the workload on the heart .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain impurities in crude glycerol, such as methanol, inorganic salts, and residual free fatty acids, can affect the efficiency of the denitratation process . Certain strains of bacteria have been found to exhibit high tolerance against these impurities, suggesting potential strategies for optimizing the use of this compound in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol-2-nitrate can be synthesized through the nitration of glycerol. The process involves the reaction of glycerol with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the nitrate ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in specialized reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Glycerol-2-nitrate undergoes various chemical reactions, including:

    Oxidation: The nitrate group can be oxidized to form nitro compounds.

    Reduction: The nitrate group can be reduced to form hydroxylamine derivatives.

    Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted glycerol derivatives depending on the nucleophile used.

Scientific Research Applications

Glycerol-2-nitrate has several scientific research applications:

    Biology: Studies have explored its potential as a vasodilator due to its ability to release nitric oxide.

    Medicine: It has been investigated for its potential use in treating cardiovascular diseases by improving blood flow.

    Industry: this compound is used in the production of explosives and propellants due to its energetic properties.

Comparison with Similar Compounds

Similar Compounds

    Glycerol-1-nitrate: Another nitrate ester of glycerol with similar properties but different positional isomerism.

    Glycerol-3-nitrate: Similar to glycerol-2-nitrate but with the nitrate group on the third carbon.

    Nitroglycerin: A well-known nitrate ester with three nitrate groups, used extensively in medicine and industry.

Uniqueness

This compound is unique due to its specific positional isomerism, which can influence its reactivity and applications. Its selective nitration makes it a valuable compound for targeted chemical synthesis and research.

Properties

IUPAC Name

1,3-dihydroxypropan-2-yl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZBMMOLPVKAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211031
Record name Glycerol-2-nitrate
Source EPA DSSTox
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Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-12-2
Record name Glycerol 2-mononitrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol-2-nitrate
Source ChemIDplus
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Record name Glycerol-2-nitrate
Source EPA DSSTox
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Record name 620-12-2
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Record name GLYCERYL 2-NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Glycerol-2-nitrate compare to Glyceryl Trinitrate in terms of its duration of action?

A1: Research indicates that this compound demonstrates a considerably longer duration of action compared to Glyceryl Trinitrate when administered both intravenously and orally. This prolonged activity profile was observed in various animal models, including rabbits, cats, and dogs [, ]. While the duration of action for Glyceryl Trinitrate ranged from 15 to 360 minutes depending on the dose, this compound exhibited effects for up to 6 hours []. This difference in pharmacokinetic behavior could have implications for their respective dosing regimens and clinical applications.

Q2: What is the primary metabolic pathway of Glyceryl Trinitrate, and how does this compound contribute to its overall pharmacological effect?

A2: Following oral administration of Glyceryl Trinitrate, this compound emerges as the major metabolite, surpassing other metabolites like Glyceryl 1-nitrate (G-1-N), Glyceryl 1,2-dinitrate (1,2-GDN), and Glyceryl 1,3-dinitrate (1,3-GDN) []. Interestingly, after a substantial oral dose of Glyceryl Trinitrate (30 mg/kg), this compound begins contributing to the overall pharmacological effect from the third hour onwards []. This suggests that the prolonged action of Glyceryl Trinitrate observed after a large oral dose could be partly attributed to the sustained presence and activity of its metabolite, this compound.

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